molecular formula C14H15N3O3 B1375706 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol CAS No. 1417362-98-1

5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol

Cat. No.: B1375706
CAS No.: 1417362-98-1
M. Wt: 273.29 g/mol
InChI Key: JKWSWRDYAOQWIX-UHFFFAOYSA-N
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Description

5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains a piperidine ring, a benzoyl group, and an oxadiazole ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzoylpiperidin-4-yl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.

    Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of benzoyl-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol is unique due to its combination of a benzoyl group and an oxadiazole ring, which imparts distinct chemical and pharmacological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that are not commonly found in similar compounds.

Properties

IUPAC Name

5-(1-benzoylpiperidin-4-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(11-4-2-1-3-5-11)17-8-6-10(7-9-17)12-15-16-14(19)20-12/h1-5,10H,6-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWSWRDYAOQWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
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5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
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5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
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5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
Reactant of Route 5
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
Reactant of Route 6
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol

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